![molecular formula C12H12F3NO2 B2402286 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one CAS No. 303986-00-7](/img/structure/B2402286.png)
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is represented by the SMILES notation: CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
This compound has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds have been evaluated for their antibacterial and antifungal activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains . The compounds with the trifluoromethoxy group were found to be more effective than those with the trifluoromethyl group .
Pharmaceutical Research
The compound is used in pharmaceutical research, particularly in the development of new drugs . It has been found to be effective in treating infectious diseases, overcoming problems like narrow antimicrobial spectrum, drug resistance, hypersensitivities, and systemic toxicities .
Agro-Chemical Applications
Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants . They promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .
Custom Synthesis and Procurement
This compound is available for custom synthesis and procurement, indicating its use in various research and industrial applications .
Biochemical Research
Given its biological activities, this compound can be used in biochemical research, particularly in studying the mechanisms of antibacterial and antifungal activities .
Development of Novel Agents
The promising results from the studies of this compound suggest its potential in the development of novel agents against bacterial and fungal infections .
Zukünftige Richtungen
The future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. For instance, benzimidazole, a similar compound, has been identified as a promising pharmacophore with diverse pharmacological activities . This suggests potential future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and related compounds.
Wirkmechanismus
Target of Action
It’s known that this compound is a hypervalent iodine compound acting as an electrophilic cf3-transfer reagent .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target . The presence of trifluoroacetic acid is crucial for this catalytic reaction .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical reactions, particularly those involving aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and n-heterocycles .
Result of Action
The trifluoromethylation process can lead to the formation of new compounds with potential biological activity .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPURYJMVHLHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
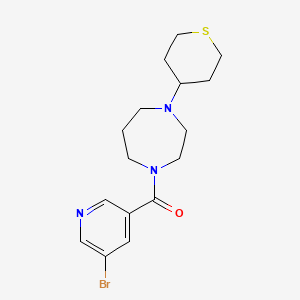
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
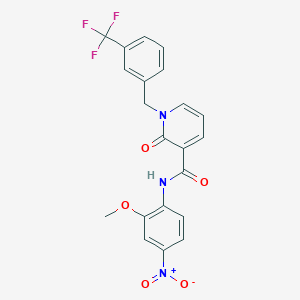
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

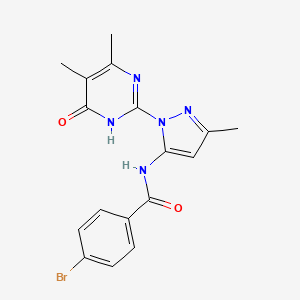
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)
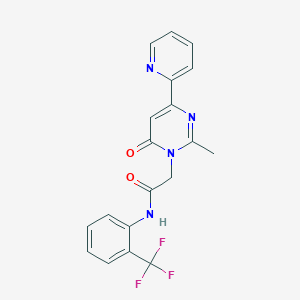
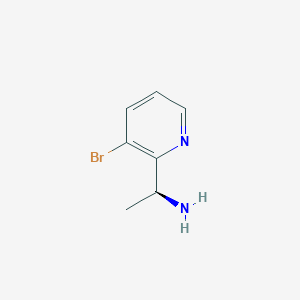
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)